(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
The compound (5Z)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic molecule characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The initial step often includes the formation of the diazinane ring through a cyclization reaction. Subsequent steps involve the introduction of the benzyl and ethoxy groups via nucleophilic substitution reactions. The final step includes the formation of the sulfanylidene and methoxylidene groups under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the benzyl and ethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium ethoxide. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5Z)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Known for its use as a plasticizer.
Benzylamine: Commonly used in organic synthesis and pharmaceutical production.
Uniqueness
(5Z)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in research and industry, making it a valuable compound for further exploration.
Properties
Molecular Formula |
C27H24N2O5S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C27H24N2O5S/c1-3-33-24-16-19(9-14-23(24)34-17-18-7-5-4-6-8-18)15-22-25(30)28-27(35)29(26(22)31)20-10-12-21(32-2)13-11-20/h4-16H,3,17H2,1-2H3,(H,28,30,35)/b22-15- |
InChI Key |
NFAJDJVUJDMEHJ-JCMHNJIXSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)OC)OCC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)OC)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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